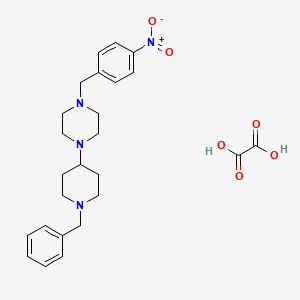
N-isobutyl-5-(morpholin-4-ylmethyl)-N-(3-thienylmethyl)-3-furamide
Übersicht
Beschreibung
N-isobutyl-5-(morpholin-4-ylmethyl)-N-(3-thienylmethyl)-3-furamide, also known as NS8593, is a potent and selective modulator of small-conductance calcium-activated potassium (SK) channels. SK channels play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity, making them attractive targets for drug development in various neurological and psychiatric disorders.
Wirkmechanismus
N-isobutyl-5-(morpholin-4-ylmethyl)-N-(3-thienylmethyl)-3-furamide acts as a positive allosteric modulator of SK channels, enhancing their sensitivity to calcium ions and increasing their open probability. This results in an increase in the duration and amplitude of the afterhyperpolarization (AHP) following neuronal action potentials, leading to reduced firing rates and increased firing precision.
Biochemical and physiological effects:
This compound has been shown to have potent effects on SK channel function in both in vitro and in vivo models. It enhances SK channel-mediated AHP and reduces neuronal excitability, leading to improved cognitive function and reduced seizure activity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-5-(morpholin-4-ylmethyl)-N-(3-thienylmethyl)-3-furamide is a highly potent and selective modulator of SK channels, making it a valuable tool for studying their function and potential therapeutic applications. However, its potency and selectivity can also pose challenges in interpreting its effects on other ion channels and cellular processes. Additionally, its relatively complex synthesis and limited availability can make it difficult to obtain in large quantities for extensive in vivo studies.
Zukünftige Richtungen
Could include the development of more potent and selective SK channel modulators, optimization of dosing and delivery methods, and clinical trials to determine its safety and efficacy in humans. Additionally, studies could investigate the effects of N-isobutyl-5-(morpholin-4-ylmethyl)-N-(3-thienylmethyl)-3-furamide on other ion channels and cellular processes to better understand its mechanism of action and potential off-target effects.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-5-(morpholin-4-ylmethyl)-N-(3-thienylmethyl)-3-furamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including epilepsy, Parkinson's disease, depression, anxiety, and schizophrenia. It has been shown to enhance SK channel function, leading to increased neuronal hyperpolarization and decreased excitability, which can alleviate symptoms associated with these disorders.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-5-(morpholin-4-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15(2)10-21(11-16-3-8-25-14-16)19(22)17-9-18(24-13-17)12-20-4-6-23-7-5-20/h3,8-9,13-15H,4-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEGJRPQZSXINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CSC=C1)C(=O)C2=COC(=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-tert-butyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3948015.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3948021.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B3948023.png)
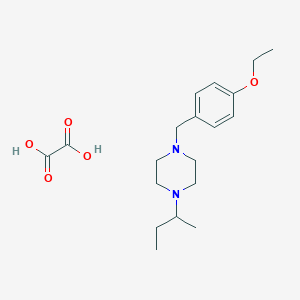
![N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948041.png)
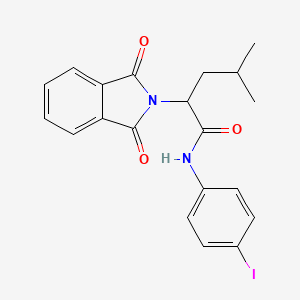
![1-methyl-2-oxo-2-phenylethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3948067.png)
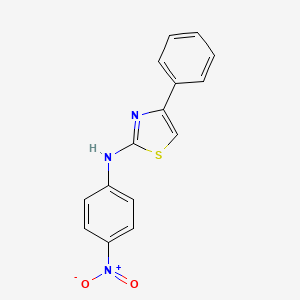
![17-[3-methyl-1-(4-morpholinylcarbonyl)butyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3948080.png)
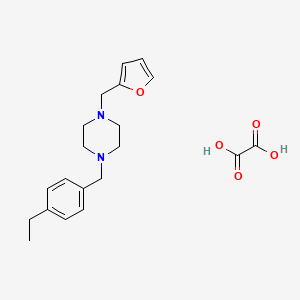
![2-methyl-4-[4-(methylthio)phenyl]-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948095.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol](/img/structure/B3948118.png)
![3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B3948124.png)
